molecular formula C4H7N3O2 B035409 Ethyl azidoacetate CAS No. 637-81-0

Ethyl azidoacetate

Cat. No. B035409
CAS RN: 637-81-0
M. Wt: 129.12 g/mol
InChI Key: HVJJYOAPXBPQQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Ethyl azidoacetate has been synthesized through various methods, aiming for efficiency and functional group tolerance. One approach involves the reaction of ethyl bromofluoro- or chlorofluoro-acetate with heteroatomic nucleophiles, leading to the formation of α-azido-α-fluoro-α-(phenylthio and ethylthio)acetates. This method exemplifies the synthesis of tri- and tetra-functional carbon compounds, showcasing the compound's versatility in introducing different functional groups on the same carbon atom (Takéuchi et al., 1988).

Molecular Structure Analysis

The molecular structure and vibrational spectrum of ethyl azidoacetate have been characterized using ab initio and density functional theory calculations. These studies provide insights into the molecular properties of ethyl azidoacetate, including its ionization energies and structural conformations. Theoretical calculations align well with experimental data, highlighting the compound's unique electronic and structural features (Cabral & Costa, 1999).

Scientific Research Applications

  • Synthesis of Pyranno[f et g]indoles : Ethyl azidoacetate reacts with 6-formylchromans to produce 1,7,8,9-tetrahydropyrano[2,3-g]indoles and 2,3,4,8-tetrahydropyrano[3,2-f]indoles (Phieo Ta Kim, R. Guilard, & Renaut Patrice, 1982).

  • Stable Synthon for Ethyl Azide : Azidoethyl phenyl sulfide, derived from ethyl azidoacetate, is used in continuous-flow reactions with cyanoacetamide-based catalysts (R. Tinder et al., 2009).

  • Biocompatible Click-Scaffolds : Ethyl azidoacetate forms click-scaffolds with azido-ethyl cellulose and 2,3,6-O-propargylated -cyclodextrin, showing high biocompatibility and potential medical applications (A. Nada et al., 2018).

  • Synthesis of Thieno[2,3-c] and -[3,2-c] Pyridines and Pyridones : Ethyl azidoacetate reacts with thiophene-2,3-dialdehyde to produce these compounds (M. Farnier, Samreth Soth, & P. Fournari, 1976).

  • Improvement of Aldol Reactions : Tert-butyl azidoacetate, a related compound, enhances aldol reactions of less reactive aldehydes and aids in synthesizing tert-butyl indole-2-carboxylate (K. Kondo et al., 1999).

  • Furo-, Thieno-, and Selenolo[2,3-b]- and [3,2-b]pyrrole Synthesis : Ethyl azidoacetate reacts with monoaldehydes of furan, thiophene, and seleno-phene (Samreth Soth, Michel Farnierz, & C. Paulmier, 1978).

  • UV Photoelectron Spectra Predictions : SCF calculations for ethyl azidoacetate accurately predict UV photoelectron spectra (M. L. Costa, B. Cabral, & M. Ferreira, 1988).

  • Sustained Release Formulation Studies : Used in optimizing ethylcellulose microspheres with AZT for sustained drug release (K. Abu-Izza et al., 1996).

  • Carboline Synthesis : Reacts with 1-methylindole-2-3-dicarboxaldehyde for carboline production (G. Dupas, J. Duflos, & G. Quéguiner, 1983).

  • Molecular Structure and Vibrational Spectrum Analysis : Ethyl azidoacetate's structure and spectrum analyzed using AB INITIO and density functional theory (B. Cabral & M. L. Costa, 1999).

Safety And Hazards

Ethyl azidoacetate is considered hazardous. It is highly flammable and may be fatal if swallowed and enters airways. It causes skin irritation and serious eye irritation. It may cause drowsiness or dizziness. It is suspected of damaging the unborn child and may cause damage to organs through prolonged or repeated exposure .

Future Directions

While specific future directions for Ethyl azidoacetate are not mentioned in the search results, it is noted that Ethyl azidoacetate is an important organic substance that can undergo cyclisation reactions and is commonly used in the field of chemical synthesis . This suggests that it may continue to be a valuable compound in various chemical reactions and syntheses.

properties

IUPAC Name

ethyl 2-azidoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3O2/c1-2-9-4(8)3-6-7-5/h2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVJJYOAPXBPQQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30213101
Record name Acetic acid, azido-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30213101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl azidoacetate

CAS RN

637-81-0
Record name Ethyl azidoacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=637-81-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetic acid, azido-, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000637810
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 637-81-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84132
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Acetic acid, azido-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30213101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl azidoacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.275
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 490 g. (4 moles) of ethyl chloroacetate in 1500 ml. of acetonitrile were added 260 g. (4 moles) of sodium azide, and the mixture was heated at the reflux temperature for 20 hours. After heating, the reaction mixture was poured into 1 liter of water with stirring for 1/2 hour. The organic phase was separated from the aqueous phase and evaporated in vacuo to dryness. The yellow residual oil was dissolved in 1200 ml. of diethyl ether and the solution was dried over magnesium sulfate. Evaporation of the diethyl ether in vacuo gave 391 g. (76% yield) of ethyl azidoacetate.
Quantity
4 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
4 mol
Type
reactant
Reaction Step Three
Name
Quantity
1 L
Type
solvent
Reaction Step Four
Yield
76%

Synthesis routes and methods II

Procedure details

To a solution of ethyl bromoacetate (42 g) in ethanol (120 mL) was added a solution of NaN3 (25 g) in water (60 ml). The mixture was stirred at reflux for 4 hours. The mixture was concentrated under vacuum and the residue was partitioned between ether (300 mL) and water (200 mL). The aqueous layer was further extracted with ether. The combined extracts were washed with water (×3), brine and dried over Na2SO4. After filtration, careful concentration of solvent gave ethyl azidoacetate (26 g) which was dissolved in ethanol (100 ml) and 2-bromobenzaldehyde (12.5 g) was added to the solution which was then added dropwise to a cooled (−15° C.) solution of sodium ethoxide (prepared from Na (5.2 g) and ethanol (60 ml)). The mixture was stirred at 0° C. for 4 hours before poured into a mixture of ice and saturated aqueous NH4Cl solution. The mixture was filtered and the precipitate was washed with water and dissolved in ethyl acetate and dried over Na2SO4. Concentration of solvent gave crude intermediate, which was dissolved in xylene (100 ml) and added dropwise to refluxing xylene under nitrogen. After the addition, the mixture was stirred at reflux overnight. Concentration of the mixture under vacuum gave the crude product, which was purified by silica gel chromatography (2% ethyl acetate in hexane).
Quantity
42 g
Type
reactant
Reaction Step One
Name
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

A mixture of 6:4 acetone:water (20 ml) to was added to sodium azide (1.30 grams, 20 mmol, 2 molequivalents) followed by addition of ethyl bromoacetate (1.67 grams, 10 mmol, 1 molequivalent). The resulting mixture was refluxed overnight at 65° C. The acetone was thereafter evaporated under reduced pressure and the mixture was extracted with dichloromethane. The aqueous phase was washed with dichloromethane and the combined organic phase was washed with water, dried over sodium sulfate and evaporated to give 865 mg (76% yield) of ethyl azidoacetate as colorless oil having purity higher than 98% (as determined by NMR).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.67 g
Type
reactant
Reaction Step Two
Quantity
1.3 g
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Yield
76%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl azidoacetate
Reactant of Route 2
Ethyl azidoacetate
Reactant of Route 3
Ethyl azidoacetate
Reactant of Route 4
Reactant of Route 4
Ethyl azidoacetate
Reactant of Route 5
Ethyl azidoacetate
Reactant of Route 6
Reactant of Route 6
Ethyl azidoacetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.